4-Phenoxybenzoyl chloride

Descripción general

Descripción

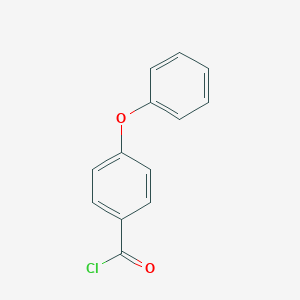

4-Phenoxybenzoyl chloride (CAS: 1623-95-6), with the molecular formula C₁₃H₉ClO₂ and a molecular weight of 244.68 g/mol, is a specialized acyl chloride derivative. It features a phenoxy group attached to the benzoyl chloride scaffold, conferring unique reactivity and steric properties . This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the production of ibrutinib, a Bruton’s tyrosine kinase inhibitor . Industrially, it serves as a precursor for synthesizing poly(ether ketone)s (PEKs) via Friedel-Crafts polyacylation reactions . Its physical properties include a boiling point of 136°C (3.2 mmHg) and a density of 1.251 g/cm³ . Handling requires strict safety protocols due to its corrosive nature and reactivity with moisture, necessitating controlled ventilation and protective equipment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Phenoxybenzoyl chloride can be synthesized from 4-phenoxybenzoic acid. The process involves the reaction of 4-phenoxybenzoic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) as a catalyst. The reaction is typically carried out in dichloromethane at 0°C and then allowed to warm to room temperature . The reaction generates gas, likely carbon monoxide and carbon dioxide, and the product is obtained after 16 hours of stirring .

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the acylation of diphenyl ether to form 4-phenoxyacetophenone, followed by oxidation to produce 4-phenoxybenzoic acid. This acid is then converted to this compound through another acylation reaction . This method is advantageous due to the availability of raw materials and the simplicity of the purification process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Phenoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-phenoxybenzoic acid.

Common Reagents and Conditions:

Oxalyl Chloride: Used in the synthesis of this compound from 4-phenoxybenzoic acid.

Dimethylformamide (DMF): Acts as a catalyst in the synthesis process.

Dichloromethane (DCM): Used as a solvent in the reaction.

Major Products:

Amides and Esters: Formed through substitution reactions with amines and alcohols.

4-Phenoxybenzoic Acid: Formed through hydrolysis.

Aplicaciones Científicas De Investigación

4-Phenoxybenzoyl chloride is widely used in scientific research due to its versatility:

Mecanismo De Acción

The mechanism of action of 4-phenoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form amides and esters, which are key intermediates in various chemical syntheses . The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Acyl chlorides with aromatic substituents exhibit distinct reactivity and applications based on their functional groups. Below is a comparative analysis of 4-phenoxybenzoyl chloride and structurally related compounds:

Actividad Biológica

4-Phenoxybenzoyl chloride (CAS: 1623-95-6) is an aromatic compound with significant applications in organic synthesis, particularly in the preparation of various pharmaceutical and agrochemical intermediates. Its molecular formula is , and it possesses a molecular weight of approximately 232.66 g/mol. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, potential therapeutic applications, and relevant research findings.

This compound is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C13H9ClO2 |

| Molecular Weight | 232.66 g/mol |

| InChI Key | AOOZVQGGMFGGEE-UHFFFAOYSA-N |

| PubChem CID | 74193 |

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties , particularly against various bacterial strains. The compound's mechanism of action primarily involves disrupting bacterial cell membranes and inhibiting essential cellular processes.

Case Studies and Research Findings

- Antibacterial Effects : A study published in MDPI highlighted the antibacterial activity of compounds similar to this compound, indicating that halogenated derivatives often show enhanced activity against Gram-positive and Gram-negative bacteria. The presence of the phenoxy group is believed to contribute to this enhanced activity by facilitating interactions with bacterial membranes .

- Mechanism of Action : Research indicates that compounds like this compound may inhibit bacterial growth by interfering with the biosynthesis of fatty acids and disrupting DNA replication processes within bacterial cells. This was evidenced by experiments demonstrating significant inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication .

- Comparative Efficacy : In comparative studies, this compound was tested against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, showcasing its effectiveness in preventing bacterial growth at relatively low concentrations .

Biological Activity Summary Table

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Escherichia coli | 16 | Significant growth inhibition observed |

| Staphylococcus aureus | 32 | Moderate sensitivity noted |

| Pseudomonas aeruginosa | 64 | Higher resistance compared to others |

Safety and Toxicity

While investigating the biological activities of this compound, it is crucial to consider its safety profile. According to available data, this compound exhibits moderate toxicity levels; therefore, handling precautions are necessary in laboratory settings. Toxicological studies are ongoing to determine its safety for potential therapeutic applications.

Q & A

Q. Basic: What are the recommended storage and handling protocols for 4-phenoxybenzoyl chloride in laboratory settings?

Answer:

this compound is moisture-sensitive and corrosive. Key protocols include:

- Storage : Store in a tightly sealed, dry container under inert gas (e.g., argon) at 2–8°C to minimize hydrolysis . Avoid exposure to oxidizing agents and humidity.

- Handling : Use in a fume hood with adequate ventilation. Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. In case of spills, neutralize with sodium bicarbonate or inert absorbents, then dispose as hazardous waste .

- PPE : Impervious gloves (e.g., Viton®) and full-face shields are mandatory during transfers. Respirators (NIOSH-approved) are required if vapor concentrations exceed limits .

Q. Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

The primary method involves reacting 4-phenoxybenzoic acid with chlorinating agents:

Thionyl chloride (SOCl₂) : Reflux 4-phenoxybenzoic acid with excess SOCl₂ (1:3 molar ratio) under anhydrous conditions for 4–6 hours. Remove excess SOCl₂ via distillation .

Phosphorus pentachloride (PCl₅) : Mix equimolar quantities in dry dichloromethane at 0°C, then warm to room temperature. Filter precipitated phosphorous oxychloride (POCl₃) .

Note : Confirm completion via TLC (hexane:ethyl acetate, 3:1) or FT-IR (disappearance of -OH stretch at 2500–3000 cm⁻¹) .

Q. Basic: How can researchers characterize this compound post-synthesis?

Answer:

Use a combination of spectroscopic and chromatographic methods:

- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 6.8–7.5 ppm) and a carbonyl signal (δ ~170 ppm in ¹³C NMR).

- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch) and 750–850 cm⁻¹ (C-Cl stretch) confirm acyl chloride formation .

- Mass Spectrometry : ESI-MS or EI-MS should display molecular ion peaks at m/z 232 (M⁺) and fragment ions (e.g., loss of Cl⁻ at m/z 197) .

- Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) or GC-MS with derivatization .

Q. Advanced: How can reaction conditions be optimized for acylation using this compound?

Answer:

Key variables include solvent polarity, temperature, and catalyst use:

- Solvent : Use anhydrous dichloromethane or THF to minimize hydrolysis. Polar aprotic solvents (e.g., DMF) accelerate reactions but may increase side products.

- Temperature : Maintain 0–5°C for slow nucleophiles (e.g., amines); room temperature suffices for alcohols or phenols.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity with sterically hindered substrates .

Troubleshooting : Monitor by TLC. If unreacted starting material persists, increase equivalents of acyl chloride or reaction time.

Q. Advanced: What are the stability challenges of this compound under varying pH and temperature?

Answer:

- Hydrolysis : Rapid degradation occurs in aqueous or basic media (pH >7), forming 4-phenoxybenzoic acid. Use anhydrous conditions and avoid protic solvents .

- Thermal Stability : Decomposes above 80°C, releasing HCl gas. Store below 25°C and avoid prolonged heating during synthesis .

- Light Sensitivity : Degrades under UV light; store in amber glass .

Validation : Stability studies via ¹H NMR over 48 hours in CDCl₃ can track decomposition .

Q. Advanced: How to resolve contradictions in reported reactivity of this compound with aromatic amines?

Answer:

Discrepancies arise from steric hindrance or electronic effects of substituents:

- Steric Hindrance : Bulky amines (e.g., 2,6-dimethylaniline) require higher temperatures (40–50°C) or microwave-assisted synthesis.

- Electronic Effects : Electron-deficient amines (e.g., nitro-substituted) react sluggishly; use coupling agents like HOBt (hydroxybenzotriazole) .

Method : Compare reaction kinetics via in-situ IR or conduct competition experiments with model substrates to quantify reactivity trends .

Q. Advanced: What analytical strategies differentiate this compound from its hydrolysis byproducts?

Answer:

- Titrimetry : Quantify unreacted acyl chloride by titration with 0.1M NaOH (phenolphthalein endpoint) .

- Chromatography : Use reverse-phase HPLC (C18 column, 70% acetonitrile) to separate 4-phenoxybenzoic acid (retention time ~5.2 min) from the chloride (~8.7 min).

- Spectroscopy : FT-IR distinguishes the C=O stretch of the acid (1680–1700 cm⁻¹) from the chloride (1770 cm⁻¹) .

Propiedades

IUPAC Name |

4-phenoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOZVQGGMFGGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28807-03-6 | |

| Record name | Benzoyl chloride, 4-phenoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28807-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0061828 | |

| Record name | Benzoyl chloride, 4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623-95-6 | |

| Record name | 4-Phenoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENOXYBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCQ4UM7NR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.